(S)-2,3-Dihydro-5,7-dihydroxy-2-(4-hydroxyphenyl)-6,8-dimethyl-4-benzopyrone is a natural product found in Rhododendron dauricum, Pancratium maritimum, and other organisms with data available.
Farrerol
CAS No.: 24211-30-1
Cat. No.: VC21348820
Molecular Formula: C17H16O5
Molecular Weight: 300.30 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 24211-30-1 |
---|---|
Molecular Formula | C17H16O5 |
Molecular Weight | 300.30 g/mol |
IUPAC Name | (2S)-5,7-dihydroxy-2-(4-hydroxyphenyl)-6,8-dimethyl-2,3-dihydrochromen-4-one |
Standard InChI | InChI=1S/C17H16O5/c1-8-15(20)9(2)17-14(16(8)21)12(19)7-13(22-17)10-3-5-11(18)6-4-10/h3-6,13,18,20-21H,7H2,1-2H3/t13-/m0/s1 |
Standard InChI Key | DYHOLQACRGJEHX-ZDUSSCGKSA-N |
Isomeric SMILES | CC1=C(C(=C2C(=C1O)C(=O)C[C@H](O2)C3=CC=C(C=C3)O)C)O |
SMILES | CC1=C(C(=C2C(=C1O)C(=O)CC(O2)C3=CC=C(C=C3)O)C)O |
Canonical SMILES | CC1=C(C(=C2C(=C1O)C(=O)CC(O2)C3=CC=C(C=C3)O)C)O |
Chemical Structure and Properties
Farrerol, with the molecular formula C17H16O5 and a molecular weight of 300.30 g/mol, is classified as a flavanone compound . Its chemical structure is characterized by a 2,3-dihydro-4-benzopyrone backbone with specific substituents that contribute to its unique biological properties.
The compound is known by several chemical names, including:
-
5,7-Dihydroxy-2-(4-hydroxyphenyl)-6,8-dimethylchroman-4-one
-
6,8-Dimethyl-4',5,7-trihydroxyflavanone
-
5,7-dihydroxy-2-(4-hydroxyphenyl)-6,8-dimethyl-2,3-dihydrochromen-4-one
-
(2S)-5,7-dihydroxy-2-(4-hydroxyphenyl)-6,8-dimethyl-2,3-dihydrochromen-4-one
The physical appearance and chemical properties of farrerol are consistent with other flavanone compounds, featuring hydroxyl groups that contribute to its antioxidant capacity and a chiral center at C-2 position, yielding the S-enantiomer as the naturally occurring form .
Natural Sources
Farrerol has been identified in several plant species, with the primary sources being:
Among these sources, Rhododendron dauricum L. is particularly significant as it has been widely used in traditional Chinese medicine for treating bronchitis and asthma due to its phlegm-reducing and cough-relieving properties . The presence of farrerol in this plant is believed to contribute significantly to its therapeutic effects.
Pharmacological Activities
Anti-inflammatory Effects
Farrerol exhibits potent anti-inflammatory properties through multiple cellular mechanisms. Research has demonstrated that farrerol can significantly inhibit the production of pro-inflammatory mediators and cytokines in various experimental models .
In lipopolysaccharide (LPS)-induced inflammation models using RAW264.7 macrophage cells, farrerol notably decreased the production of several inflammatory mediators including:
-
Interleukin-1β (IL-1β)
-
Interleukin-6 (IL-6)
-
Interleukin-8 (IL-8)
-
Tumor necrosis factor-α (TNF-α)
-
Cyclooxygenase-2 (COX-2)
The compound achieves these effects by suppressing multiple inflammatory signaling pathways, including the phosphorylation of AKT, extracellular signal-regulated kinase 1/2 (ERK1/2), c-Jun N-terminal kinase 1/2 (JNK1/2), and nuclear factor-κB (NF-κB) p65 . Studies in mouse mammary epithelial cells have confirmed farrerol's ability to inhibit LPS-induced inflammatory responses and associated signaling pathways.
Additionally, farrerol has demonstrated efficacy in mitigating inflammation in specialized cell types. In chondrocytes, it prevented interleukin-6β-induced phosphatidylinositol 3-kinase/protein kinase B (P13K/Akt) phosphorylation and significantly inhibited nitric oxide (NO) and prostaglandin E2 (PGE2) production . In human gingival fibroblasts stimulated with LPS, farrerol suppressed IL-6 and IL-8 expression at both mRNA and protein levels while inhibiting NF-κB P65 phosphorylation and IκBα degradation .
Antioxidant Effects
The antioxidative properties of farrerol represent one of its most significant biological activities. Multiple studies have confirmed that farrerol can effectively counteract oxidative stress through several mechanisms .
Research has shown that farrerol induces the expression of heme oxygenase-1 (HO-1) protein in a time- and dose-dependent manner in RAW 264.7 macrophage cells. This effect is particularly important as HO-1 is a key enzyme in cellular defense against oxidative stress .
Farrerol's antioxidant action is mediated through several pathways:
-
Activation of nuclear factor erythroid 2-related factor 2 (Nrf2)
-
Increased expression of Nrf2-targeted antioxidant enzymes, including HO-1 and NAD(P)H quinone oxidoreductase-1 (NQO1)
-
Inhibition of Kelch-like ECH-associated protein 1 (Keap1) and NADPH oxidase type 4 (NOX4)
-
Enhancement of superoxide dismutase (SOD) and glutathione peroxidase (GSH-Px) activities
-
Inhibition of intracellular malondialdehyde (MDA) and reactive oxygen species (ROS) elevation
Farrerol has demonstrated protective effects against various forms of oxidative damage in different organ systems. It has shown hepatoprotective effects against acetaminophen-induced liver injury, renoprotective effects against cisplatin-induced nephrotoxicity, and protection of retinal pigment epithelium cells from hydrogen peroxide-induced oxidative damage .
Vasoactive Effects
Farrerol exhibits significant vasoactive properties that contribute to its potential applications in cardiovascular medicine. Studies have demonstrated that farrerol can inhibit various markers associated with vascular dysfunction, including:
-
Alpha-smooth muscle actin (α-SMA)
-
Nicotinamide adenine dinucleotide phosphate (NAD(P)H)
-
Phosphorylated ERK (p-ERK)
-
Phosphorylated Akt (p-Akt)
-
Mammalian target of rapamycin (mTOR)
-
Janus kinase 2 (Jak2)
-
Signal transducer and activator of transcription 3 (Stat3)
-
B-cell lymphoma 2 (Bcl-2)
Simultaneously, farrerol increases the levels of osteopontin (OPN), occludin, zonula occludens-1 (ZO-1), endothelial nitric oxide synthase (eNOS), calmodulin (CaM), inositol trisphosphate receptor (IP3R), and phospholipase C (PLC) .
In a study of Angiotensin II (Ang II)-induced cardiac remodeling, farrerol demonstrated protective effects by inhibiting cardiac hypertrophy and reducing heart weight to tibia length ratio (HW/TL), inflammation, fibrosis, oxidative stress, cardiomyocyte volume, and fibroblast proliferation and migration . These findings suggest that farrerol may represent a potential therapeutic agent for cardiac remodeling.
Antitumor Effects
Farrerol has demonstrated promising antitumor activities through multiple mechanisms. Research indicates that farrerol reduces the levels of anti-apoptotic protein Bcl-2 and epithelial-mesenchymal transition (EMT) markers such as Slug, Zinc finger E-box-binding homeobox 1 (Zeb-1), and vimentin .
Simultaneously, farrerol increases the levels of:
-
Cyclin-dependent kinase inhibitor p27
-
ERK1/2 and p38 MAPK
-
Caspase-9
-
Pro-apoptotic protein Bax
These molecular changes collectively contribute to the inhibition of tumor cell proliferation, induction of apoptosis, and suppression of metastatic potential, suggesting farrerol's significant potential in cancer therapeutics.
Antimicrobial Effects
Farrerol has demonstrated antimicrobial activity, particularly against bacterial pathogens. Studies have shown that farrerol reduces α-toxin levels while increasing nitric oxide production and NF-κB activity, contributing to its antibacterial properties . This aspect of farrerol's pharmacological profile requires further investigation but represents a promising area for future antimicrobial drug development.
Molecular Mechanisms
The diverse pharmacological activities of farrerol are mediated through multiple cellular signaling pathways. The most significant pathways influenced by farrerol include:
NF-κB Signaling Pathway
Farrerol suppresses inflammatory responses by inhibiting NF-κB p65 phosphorylation and IκBα degradation in various cell types . This inhibition reduces the transcription of pro-inflammatory genes, leading to decreased production of inflammatory cytokines and mediators.
Nrf2-ARE Signaling Pathway
Farrerol activates the Nrf2-antioxidant response element (ARE) signaling pathway, a critical mechanism for cellular defense against oxidative stress . By specifically targeting glycogen synthase kinase 3 beta (GSK-3β), farrerol enhances the nuclear translocation and activity of Nrf2, leading to increased expression of antioxidant enzymes such as HO-1 and NQO1.
MAPK Signaling Pathways
Farrerol modulates the activity of various mitogen-activated protein kinases (MAPKs), including ERK1/2, JNK1/2, and p38 MAPK . These effects contribute to its anti-inflammatory, antioxidant, and antitumor properties by regulating cell proliferation, differentiation, and stress responses.
PI3K/Akt Signaling Pathway
The phosphatidylinositol 3-kinase/protein kinase B (PI3K/Akt) pathway is another important target of farrerol. By inhibiting PI3K and Akt phosphorylation, farrerol attenuates inflammatory responses and modulates cell survival and proliferation .
TGF-β/Smad Signaling Pathway
Farrerol affects the transforming growth factor-beta (TGF-β)/Smad signaling pathway, which plays crucial roles in fibrosis and tissue remodeling . This mechanism contributes to farrerol's antifibrotic effects and potential applications in treating fibrotic disorders.
Metabolism and Pharmacokinetics
Understanding the metabolism of farrerol is essential for evaluating its potential as a therapeutic agent. A comprehensive study using ultra-high performance liquid chromatography/quadrupole time-of-flight mass spectrometry identified 42 in vivo metabolites in rat blood, bile, urine, and feces, as well as 15 in vitro metabolites in rat liver microsomes .
The major metabolic pathways of farrerol include:
-
Oxidation
-
Reduction
-
Methylation and demethylation
-
Glucose conjugation
-
Glucuronide conjugation
-
Sulfate conjugation
-
N-acetylation
This extensive metabolic profile provides valuable insights into the potential pharmacokinetic properties of farrerol and identifies the most likely active forms of the compound in vivo. This information is crucial for drug development efforts involving farrerol or its derivatives.
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume